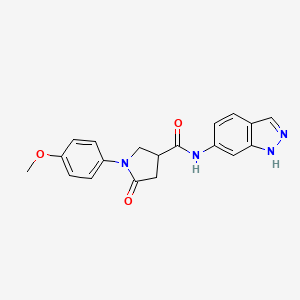
N-(1H-indazol-6-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1H-indazol-6-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide, also known as CFI-400945, is a small molecule inhibitor that has shown potential in the treatment of various types of cancer.
Scientific Research Applications
Novel Heterocyclic Systems
Researchers have explored the synthesis and reactivity of compounds structurally related to N-(1H-indazol-6-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide, leading to the discovery of new heterocyclic systems. For instance, the Hofmann rearrangement of related carboxamides under specific conditions yielded compounds with potential applications in developing new pharmaceuticals and materials with unique properties (Deady & Devine, 2006).
Oxidative Cyclization-Alkoxycarbonylation Reactions
The compound's structural motif has been utilized in studies focusing on oxidative cyclization-alkoxycarbonylation reactions to produce a variety of heterocyclic derivatives. These reactions are significant for synthesizing complex molecules with potential biological activities (Bacchi et al., 2005).
Antineoplastic Agent Studies
Structurally related compounds have been synthesized and evaluated as potential antineoplastic agents. The crystal structure and molecular conformation of these compounds offer insights into their potential mechanisms of action and the design of new cancer therapeutics (Banerjee et al., 2002).
Antimicrobial and Antitumor Activities
Research into compounds structurally similar to N-(1H-indazol-6-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has demonstrated significant antimicrobial and antitumor activities. These studies are crucial for the development of new therapeutic agents to combat various bacterial infections and cancer types (Khalifa et al., 2015).
Molecular Docking and Biological Activity
Further research has involved molecular docking studies to investigate the interaction of related compounds with biological targets. Such studies are instrumental in the rational design of molecules with enhanced biological activities, including inhibitors of specific enzymes or receptors (Lu et al., 2021).
properties
IUPAC Name |
N-(1H-indazol-6-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c1-26-16-6-4-15(5-7-16)23-11-13(8-18(23)24)19(25)21-14-3-2-12-10-20-22-17(12)9-14/h2-7,9-10,13H,8,11H2,1H3,(H,20,22)(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPDZPWIYHLTBFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC4=C(C=C3)C=NN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-indazol-6-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-N-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2416380.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)oxalamide](/img/structure/B2416382.png)
![Tert-butyl 4a-formyl-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-1-carboxylate](/img/structure/B2416383.png)
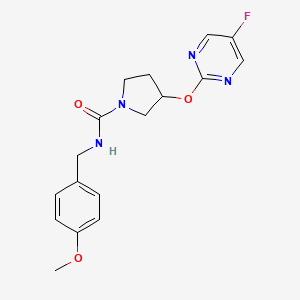
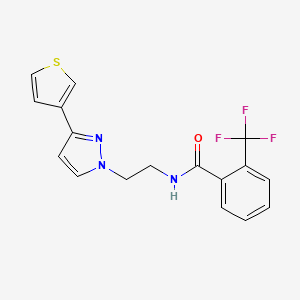
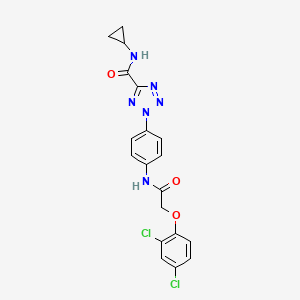
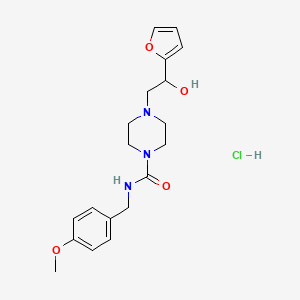
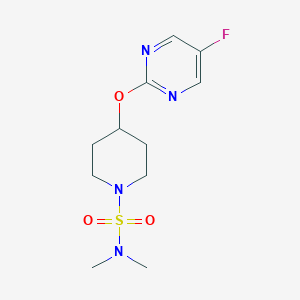
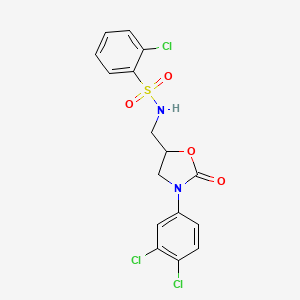
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2416395.png)
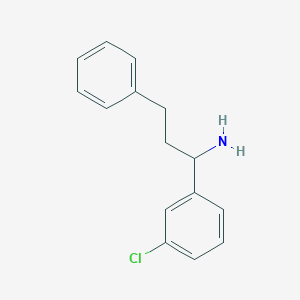
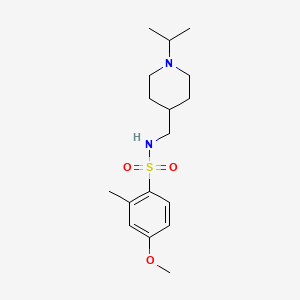
![N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2416400.png)
![N-{5-oxo-4H,5H,6H,7H,8H-thieno[3,2-b]azepin-6-yl}prop-2-enamide](/img/structure/B2416401.png)